molecular formula C22H32N4O B6052800 N-[1-(2-phenylethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-[1-(2-phenylethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B6052800
M. Wt: 368.5 g/mol
InChI Key: YNIYEDSPWJKKCX-UHFFFAOYSA-N
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Description

N-[1-(2-phenylethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a phenylethyl group and a propanamide chain linked to a trimethylpyrazole moiety. Its intricate structure suggests potential utility in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-(2-phenylethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O/c1-17-21(18(2)25(3)24-17)11-12-22(27)23-20-10-7-14-26(16-20)15-13-19-8-5-4-6-9-19/h4-6,8-9,20H,7,10-16H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYEDSPWJKKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-phenylethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the phenylethyl group through a Friedel-Crafts alkylation. The trimethylpyrazole moiety can be synthesized separately and then coupled with the piperidine derivative using amide bond formation techniques. Reaction conditions often include the use of catalysts such as palladium acetate and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-phenylethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[1-(2-phenylethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-phenylethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. Pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Uniqueness: N-[1-(2-phenylethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenylethyl group, and trimethylpyrazole moiety sets it apart from other compounds with similar functionalities.

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